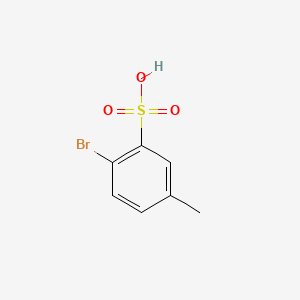

2-Bromo-5-methylbenzenesulfonic acid

Description

2-Bromo-5-methylbenzenesulfonic acid (CAS 56919-22-3) is a brominated aromatic sulfonic acid with the molecular formula C₇H₇BrO₃S and a molecular weight of 251.10 g/mol. The compound features a sulfonic acid group (-SO₃H) at position 1, a bromine atom at position 2, and a methyl group at position 5 on the benzene ring. This substitution pattern confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in catalysis and as a precursor for pharmaceuticals or agrochemicals .

Properties

CAS No. |

56919-22-3 |

|---|---|

Molecular Formula |

C7H7BrO3S |

Molecular Weight |

251.10 g/mol |

IUPAC Name |

2-bromo-5-methylbenzenesulfonic acid |

InChI |

InChI=1S/C7H7BrO3S/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4H,1H3,(H,9,10,11) |

InChI Key |

FNRMDFMXANDGKB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)S(=O)(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis

1.1 Electrophilic Aromatic Substitution

One of the primary applications of 2-bromo-5-methylbenzenesulfonic acid is in the field of organic synthesis, particularly through electrophilic aromatic substitution reactions. The presence of the bromine atom enhances the reactivity of the benzene ring, allowing for further functionalization. This compound can serve as a precursor or intermediate in the synthesis of other sulfonic acids and aromatic compounds, facilitating the development of more complex chemical entities.

1.2 Synthesis of Sulfonamides

The compound is also utilized in the synthesis of sulfonamides, which are important in medicinal chemistry. The sulfonic acid group can be converted into a sulfonamide through reaction with amines, leading to compounds with significant biological activity. This application is vital in drug development, particularly for antibiotics and other therapeutic agents.

Material Science

2.1 Polymer Chemistry

In polymer chemistry, this compound can be used as a monomer or as a functionalizing agent for polymers. Its incorporation into polymer matrices can enhance properties such as solubility, thermal stability, and mechanical strength. This is particularly useful in developing advanced materials for electronics and coatings.

Table 1: Properties of Polymers Modified with this compound

| Property | Value |

|---|---|

| Thermal Stability | Increased |

| Solubility | Enhanced |

| Mechanical Strength | Improved |

Environmental Applications

3.1 Water Treatment

Due to its sulfonic acid functionality, this compound can be applied in water treatment processes. It can act as a flocculating agent to remove contaminants from wastewater, aiding in environmental remediation efforts.

Case Studies and Research Findings

4.1 Case Study: Synthesis Efficiency

A study conducted by Cerfontain et al. highlighted the efficient synthesis of various aromatic sulfonic acids using this compound as a starting material under sonication conditions. The results showed that utilizing ultrasound significantly reduced reaction times while enhancing yields compared to traditional methods .

4.2 Case Study: Enzyme Interaction Studies

In vitro studies have demonstrated that compounds containing sulfonic acid groups can interact effectively with enzymes, influencing their activity and stability. Such interactions are crucial for understanding biochemical pathways and developing enzyme inhibitors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 2-bromo-5-methylbenzenesulfonic acid but differ in substituent positions, functional groups, or applications. Key comparisons are summarized in Table 1.

4-(2-Bromoethyl)benzenesulfonic Acid (CAS 54322-31-5)

- Structure : Sulfonic acid group at position 4 and a bromoethyl (-CH₂CH₂Br) substituent at position 1.

- Properties: The bromoethyl chain introduces greater steric bulk and lipophilicity compared to the methyl group in the target compound. This may enhance solubility in non-polar solvents but reduce reactivity in electrophilic substitutions .

- Applications : Likely used in polymer chemistry or surfactants due to its alkyl chain.

2-Bromo-5-(methylsulfonyl)benzoic Acid (CAS 22361-59-7)

- Structure : Carboxylic acid (-COOH) at position 1, bromine at position 2, and methylsulfonyl (-SO₂CH₃) at position 4.

- Properties : The methylsulfonyl group is a strong electron-withdrawing group, making the compound more acidic (pKa ~1-2) than this compound (pKa ~-2 for sulfonic acids). The carboxylic acid group further increases polarity .

- Applications: Potential use in medicinal chemistry as a bioisostere for sulfonic acids.

5-Bromo-2-Chlorobenzoic Acid (CAS 4988-32-3)

- Structure : Carboxylic acid at position 1, bromine at position 5, and chlorine at position 2.

- Properties : The absence of a sulfonic acid group reduces acidity (pKa ~2-3) and water solubility. Halogen substituents enhance electrophilic reactivity, making it a versatile intermediate in cross-coupling reactions .

- Applications : Widely used in Suzuki-Miyaura couplings to synthesize biaryl compounds.

5-Bromo-N-ethyl-2-methoxybenzenesulfonamide (CAS 717892-29-0)

- Structure : Sulfonamide (-SO₂NH-Et) at position 1, bromine at position 5, and methoxy (-OCH₃) at position 2.

- Properties : The sulfonamide group is less acidic (pKa ~10-12) than sulfonic acid, making this compound more suitable for pH-sensitive applications. The methoxy group donates electrons, directing further substitutions to the para position .

- Applications : Common in drug design, particularly as enzyme inhibitors.

Table 1: Comparative Analysis of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Acidity (pKa) | Primary Applications |

|---|---|---|---|---|---|

| This compound | C₇H₇BrO₃S | 251.10 | -SO₃H, -Br, -CH₃ | ~-2 | Catalysis, synthesis |

| 4-(2-Bromoethyl)benzenesulfonic acid | C₈H₉BrO₃S | 273.18 | -SO₃H, -CH₂CH₂Br | ~-2 | Polymers, surfactants |

| 2-Bromo-5-(methylsulfonyl)benzoic acid | C₈H₇BrO₄S | 295.11 | -COOH, -Br, -SO₂CH₃ | ~1-2 | Medicinal chemistry |

| 5-Bromo-2-chlorobenzoic acid | C₇H₄BrClO₂ | 235.46 | -COOH, -Br, -Cl | ~2-3 | Cross-coupling reactions |

| 5-Bromo-N-ethyl-2-methoxybenzenesulfonamide | C₉H₁₂BrNO₃S | 294.17 | -SO₂NH-Et, -Br, -OCH₃ | ~10-12 | Pharmaceutical inhibitors |

Key Research Findings

- Electronic Effects : The sulfonic acid group in this compound strongly deactivates the benzene ring, directing electrophilic substitutions to the meta position relative to the -SO₃H group. In contrast, methoxy or methylsulfonyl substituents alter regioselectivity .

- Reactivity : Bromine at position 2 acts as a leaving group in nucleophilic aromatic substitution, enabling use in palladium-catalyzed couplings. Compounds like 5-bromo-2-chlorobenzoic acid are more reactive in such reactions due to weaker C-Cl bonds .

- Biological Activity : Sulfonamide derivatives (e.g., 5-bromo-N-ethyl-2-methoxybenzenesulfonamide) show higher membrane permeability than sulfonic acids, making them preferred in drug design .

Q & A

Q. How to investigate the biological activity of derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.